N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine
Description
Overview of Oxazole (B20620) Heterocycles in Organic Chemistry Research
Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.comtandfonline.com This arrangement imparts a unique combination of chemical properties, making the oxazole ring a valuable building block in organic synthesis. tandfonline.com The oxazole nucleus is found in a wide array of natural products and synthetically developed molecules, many of which exhibit significant biological activity. nih.govresearchgate.net Consequently, the synthesis and functionalization of oxazoles remain an active and important area of contemporary chemical research. tandfonline.comtandfonline.com
Importance of Substituted Oxazoles in Contemporary Chemical Research
The strategic placement of substituents on the oxazole ring is a cornerstone of modern medicinal chemistry and drug design. nih.gov Different functional groups can modulate a molecule's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic properties. nih.gov The ability to synthesize a diverse library of substituted oxazoles allows researchers to perform structure-activity relationship (SAR) studies, systematically optimizing a lead compound to enhance its desired effects. nih.gov This has led to the development of numerous oxazole-containing compounds with a wide range of therapeutic applications. nih.gov
Positioning of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine within Advanced Oxazole Chemistry
This compound is a highly functionalized oxazole derivative. Its structure incorporates several key substituents that are of significant interest in advanced organic synthesis and medicinal chemistry:
A 2-(m-tolyl) group: The placement of a tolyl (methylphenyl) group at the C2 position is a common feature in many biologically active oxazoles. The meta substitution pattern of the methyl group on the phenyl ring can influence the molecule's conformation and interaction with biological targets.
A 4-tosyloxy group: The tosyloxy group is an excellent leaving group, making the C4 position of the oxazole ring susceptible to nucleophilic substitution. This provides a synthetic handle for further derivatization and the introduction of additional functional groups.
A 5-N-allyl amine group: The presence of an amine at the C5 position significantly alters the electronic properties of the oxazole ring. The allyl group attached to the nitrogen is a versatile functional group that can participate in various chemical transformations, including palladium-catalyzed cross-coupling reactions.
The combination of these substituents on a single oxazole core positions this molecule as a potentially valuable intermediate for the synthesis of more complex chemical entities.
Current Research Landscape Pertaining to Complex Oxazolamines
The development of synthetic methodologies to access polysubstituted oxazoles, particularly those bearing amino groups (oxazolamines), is an area of ongoing research. These compounds are recognized as important pharmacophores. The focus is on creating efficient and regioselective synthetic routes that allow for the controlled introduction of diverse substituents. The exploration of the chemical space around complex oxazolamines, such as this compound, is driven by the search for novel compounds with unique chemical properties and potential applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKWZCNAJJCQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allyl 2 M Tolyl 4 Tosyloxazol 5 Amine
General Strategies for Oxazole (B20620) Ring Construction
The oxazole ring is a key structural motif found in a wide array of biologically active compounds and natural products. mdpi.com Consequently, the development of efficient and versatile synthetic routes to access substituted oxazoles is a significant area of research in organic chemistry. General strategies for constructing this five-membered heterocycle can be broadly categorized into two main types: stepwise cyclization of linear precursors and convergent multicomponent reactions (MCRs).
Cyclization Reactions from Precursors (e.g., α-haloketones and amides)
One of the most established methods for oxazole synthesis is the cyclization of pre-functionalized acyclic precursors. The reaction between α-haloketones and primary amides, known as the Bredereck synthesis, is a classical and efficient method for producing 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com This reaction proceeds via nucleophilic substitution of the halide by the amide oxygen, followed by cyclization and dehydration to form the aromatic oxazole ring.
Another well-known method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.com Modifications and improvements to these classical methods continue to be developed, for instance, by using alternative starting materials like α-hydroxyketones or by employing catalysts such as silver triflate (AgOTF) to promote the cyclization. ijpsonline.com The cycloisomerization of propargylic amides has also emerged as a powerful technique for generating polysubstituted oxazoles under mild conditions. ijpsonline.comnih.gov
| Reaction Name | Key Precursors | General Product | Reference |
|---|---|---|---|
| Bredereck Synthesis | α-Haloketone, Amide | 2,4-Disubstituted Oxazole | ijpsonline.com |
| Robinson-Gabriel Synthesis | α-Acylamino Ketone | 2,5-Disubstituted Oxazole | pharmaguideline.com |
| Propargylic Amide Cyclization | Propargylic Amide | Polysubstituted Oxazole | ijpsonline.comnih.gov |
Multicomponent Reaction (MCR) Approaches for Oxazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net Several MCRs have been developed for the one-pot synthesis of highly functionalized oxazoles from simple and readily available starting materials. researchgate.net These methods are highly appealing as they reduce the number of purification steps and minimize waste compared to traditional multi-step syntheses.
In 1972, van Leusen and colleagues introduced a novel and widely adopted method for the synthesis of 5-substituted oxazoles, which is now known as the Van Leusen oxazole synthesis. ijpsonline.comnih.gov This reaction is a cornerstone of oxazole chemistry and is characterized by its mild reaction conditions and the use of a unique reagent, tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org The versatility and broad substrate scope of this reaction have made it one of the most appropriate strategies for preparing oxazole-based compounds. mdpi.com
Toluenesulphonylmethyl isocyanide (TosMIC) is a remarkably versatile reagent in organic synthesis, primarily due to the unique combination of three reactive functional groups within its structure. varsal.com These key components are the isocyanide group, the tosyl (p-toluenesulfonyl) group, and the acidic α-carbon situated between them. varsal.com
The strong electron-withdrawing effects of the adjacent isocyanide and sulfonyl groups make the α-proton acidic, allowing for easy deprotonation under basic conditions to form a stabilized carbanion. varsal.com This nucleophilic carbanion can then react with various electrophiles. The isocyanide carbon acts as an electrophilic center for ring-closing reactions, while the tosyl group functions as an excellent leaving group during the final elimination step to form the aromatic ring. varsal.com This unique reactivity allows TosMIC to serve as a "C2N1 3-atom synthon" for the construction of five-membered heterocyclic rings. mdpi.comnih.gov
The most common application of the Van Leusen reaction is the [3+2] cycloaddition between an aldehyde and TosMIC under basic conditions to yield 5-substituted oxazoles. nih.gov The mechanism begins with the base-mediated deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl group, which is followed by an intramolecular 5-endo-dig cyclization between the resulting hydroxyl group and the isocyanide carbon. organic-chemistry.orgwikipedia.org This step forms a 5-hydroxy-oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group as p-toluenesulfinic acid yields the final 5-substituted oxazole product. nih.govorganic-chemistry.orgvarsal.com
The reaction is highly versatile, with a broad scope for the aldehyde component, including aromatic and α,β-unsaturated aldehydes. mdpi.comorganic-chemistry.org Furthermore, variations of this reaction have been developed to produce more complex substitution patterns. For instance, a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid can generate 4,5-disubstituted oxazoles. nih.gov
| Aldehyde Substrate | Base/Solvent System | Product Type | Reference |
|---|---|---|---|
| Aromatic Aldehydes | K₂CO₃ / Methanol | 5-Aryl-oxazoles | mdpi.com |
| α,β-Unsaturated Aldehydes | K₂CO₃ / Methanol | 5-(Aryl/furyl/thienyl ethenyl) oxazoles | mdpi.com |
| 4- or 3-formylphenylboronic ester | Microwave-assisted | Oxazole substituted arylboronic esters | mdpi.comnih.gov |
| Various Aldehydes + Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted oxazoles | nih.gov |
The classical Van Leusen reaction, when extended to imines (or Schiff bases) instead of aldehydes, typically leads to the synthesis of 1,4,5-trisubstituted imidazoles, not oxazoles. varsal.comwikipedia.org The reaction proceeds through a similar mechanism involving the cycloaddition of the TosMIC anion to the C=N double bond of the imine.
However, specific modifications and reaction conditions have been reported that can yield oxazole derivatives from imines or their precursors. For example, a microwave-assisted cycloaddition of TosMIC with imines has been used to synthesize a series of 5-aryl-1,3-oxazole compounds. mdpi.comnih.gov Additionally, other multicomponent reactions that generate an iminium species in situ from an aldehyde and an amine can proceed to form oxazole products upon reaction with isocyanide-containing reagents. thieme-connect.com These routes demonstrate the chemical versatility of the core components and allow for divergent synthesis of different heterocycles by carefully selecting the reaction partners and conditions.
Van Leusen Oxazole Synthesis and its Derivatives
Targeted Synthesis of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine
The construction of this compound can be approached through a convergent synthesis, where the oxazole core is first assembled and then functionalized, or through a linear sequence where the substituents are introduced in a stepwise manner.
Formation of the Oxazole Core
The formation of the 2,4,5-trisubstituted oxazole core is a critical step in the synthesis of the target molecule. One of the most versatile and widely used methods for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The process proceeds through a [3+2] cycloaddition to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov
The general mechanism for the van Leusen oxazole synthesis is outlined below:
Deprotonation of TosMIC by a base to form a reactive intermediate.
Nucleophilic attack of the deprotonated TosMIC on an aldehyde.
Intramolecular cyclization to form a 5-hydroxy-4-tosyl-4,5-dihydrooxazole intermediate.
Elimination of water and the tosyl group to afford the 5-substituted oxazole.
This method is particularly relevant as it utilizes a tosyl-containing reagent, which could potentially be adapted for the synthesis of the target molecule.
Regioselective Introduction of the m-Tolyl Moiety at the 2-Position
The introduction of the m-tolyl group at the 2-position of the oxazole ring is a key regioselective challenge. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles. rsc.orgnih.govnih.gov Specifically, the direct arylation of oxazoles at the C2 position has been successfully achieved using various arylating agents, including aryl halides and aryl triazenes. rsc.orgacs.org
A plausible strategy for the introduction of the m-tolyl group would involve a palladium-catalyzed cross-coupling reaction. For instance, a 2-unsubstituted or 2-halooxazole precursor could be coupled with an appropriate m-tolyl organometallic reagent, such as m-tolylboronic acid (in a Suzuki coupling) or an m-tolyltriazene. rsc.orgtandfonline.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield. Research has shown that phosphine-free palladium catalysts can be effective for the C2-arylation of oxazoles. acs.org
Table 1: Examples of Palladium-Catalyzed C2-Arylation of Oxazoles
| Catalyst/Ligand | Arylating Agent | Solvent | Base | Reference |
| Pd(OAc)₂ | Aryl triazene | Toluene | K₂CO₃ | rsc.org |
| Pd(OAc)₂/PPh₃ | Aryl bromide | Water | K₂CO₃ | nih.gov |
| NHC-Pd(II)-Im complex | Aryl chloride | Dioxane | K₂CO₃ | acs.org |
Installation of the Tosyl Group at the 4-Position
The presence of a tosyloxy group at the 4-position of the oxazole ring is a distinguishing feature of the target molecule. While the van Leusen synthesis utilizes TosMIC, the tosyl group is typically eliminated. Therefore, a direct method for the installation of a tosyloxy group at the 4-position is required.
One potential approach involves the synthesis of a 4-hydroxyoxazole precursor, which can then be tosylated using tosyl chloride in the presence of a base like pyridine (B92270). However, the synthesis of 4-hydroxyoxazoles can be challenging.
An alternative and more direct route is suggested by the synthesis of 4-tosyloxazole derivatives from tosylmethyl isocyanide and α-chloroimines (α-etoimidoyl chlorides). researchgate.net This method allows for the direct incorporation of the tosyloxy group at the 4-position during the formation of the oxazole ring. The reaction likely proceeds through the initial formation of a ketenimine intermediate from the α-chloroimine, which then undergoes a [3+2] cycloaddition with the isocyanide component.
N-Allylation Strategies at the 5-Amino Position
The final step in the synthesis of the target compound is the introduction of the allyl group at the 5-amino position. This can be achieved through a nucleophilic substitution reaction where a 5-aminooxazole precursor is reacted with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.
More advanced and selective methods for N-allylation involve transition metal catalysis. Iridium-catalyzed allylic amination has been shown to be a highly effective method for the N-allylation of a variety of nitrogen-containing heterocycles, including imidazoles, benzimidazoles, and purines. nih.gov These reactions often proceed with high regioselectivity and enantioselectivity, favoring the formation of the branched product. nih.gov While specific examples for 5-aminooxazoles are not prevalent in the literature, the principles of iridium-catalyzed N-allylation could be applied to this system. The reaction typically employs an iridium catalyst, a chiral ligand, and an allylic carbonate as the allyl source. nih.gov
Table 2: Catalysts for N-Allylation of Heterocycles
| Catalyst System | Heterocycle | Allyl Source | Key Features | Reference |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | Imidazoles, Benzimidazoles, Purines | Allylic Carbonates | High regio- and enantioselectivity | nih.gov |
| Palladium Complexes | Guanine equivalent | Cyclic meso-diester | Enantioselective N-allylation | nih.gov |
Optimization and Advanced Techniques in Synthesis
Catalyst Screening and Development (e.g., Palladium Catalysis, Gold Catalysis, Base Catalysis)
The choice of catalyst is critical for several steps in the proposed synthetic pathway.
Palladium Catalysis: As discussed for the C2-arylation, screening different palladium catalysts and ligands is essential for optimizing the introduction of the m-tolyl group. Factors such as the steric and electronic properties of the phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the reaction outcome. acs.orgorganic-chemistry.org For instance, the use of specific phosphine ligands can direct the arylation to either the C2 or C5 position of the oxazole ring. organic-chemistry.org
Gold Catalysis: Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles through the cycloisomerization of propargyl amides. researchgate.net While not directly applicable to the proposed stepwise functionalization, it represents an alternative strategy for the formation of the oxazole core that could be explored. Gold catalysts are known for their mild reaction conditions and high functional group tolerance.
Base Catalysis: Base catalysis is fundamental to the van Leusen oxazole synthesis. nih.gov The choice of base can affect the reaction rate and yield. Common bases include potassium carbonate, sodium hydride, and organic bases like DBU. The optimization of the base and solvent system is crucial for an efficient oxazole ring formation.
Table 3: Comparison of Catalytic Systems for Oxazole Synthesis
| Catalytic System | Key Transformation | Advantages | Disadvantages |
| Palladium Catalysis | C-H Arylation | High regioselectivity, broad substrate scope | Can require specialized ligands, potential for catalyst poisoning |
| Gold Catalysis | Cycloisomerization | Mild conditions, high functional group tolerance | May not be suitable for all substitution patterns |
| Base Catalysis | van Leusen Reaction | Readily available starting materials, well-established | Can have limitations in substrate scope |
Solvent Engineering in Oxazole Synthesis (e.g., Ionic Liquids, Anhydrous Conditions)
The choice of solvent is critical in directing the outcome of oxazole synthesis. Solvent engineering aims to optimize reaction conditions by selecting media that enhance reactivity, improve yields, and facilitate product isolation.
Ionic Liquids (ILs): Ionic liquids are emerging as highly effective green solvents for oxazole synthesis, particularly in variations of the van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC)—a key reagent for forming the oxazole ring. ijpsonline.comnih.govijpsonline.com These salts, which are liquid at or near room temperature, offer benefits such as low volatility, high thermal stability, and recyclability. organic-chemistry.org In the synthesis of 4,5-disubstituted oxazoles, ILs like 1-butyl-3-methylimidazolium bromide ([bmim]Br) can serve as both the solvent and a promoter, often leading to high product yields. ijpsonline.comorganic-chemistry.org Research has shown that ILs can be recovered and reused multiple times without a significant drop in catalytic activity or product yield, aligning with green chemistry principles. ijpsonline.comorganic-chemistry.org For example, a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, aldehydes, and aliphatic halides in [bmim]Br with K₂CO₃ as the base achieved high yields at room temperature. organic-chemistry.org
Table 1: Comparison of Ionic Liquids in a One-Pot van Leusen Oxazole Synthesis
| Ionic Liquid | Base | Yield (%) | Recyclability (Runs) | Reference |
| [bmim]Br | K₂CO₃ | High | 6 | organic-chemistry.org |
| [bmim][BF₄] | K₂CO₃ | Moderate | Not Specified | organic-chemistry.org |
| [bmim][PF₆] | K₂CO₃ | Moderate | Not Specified | organic-chemistry.org |
| [PAIM][NTf₂] | (Task-Specific Base/Solvent) | High | Not Specified | nih.gov |
Anhydrous Conditions: Certain classical methods for oxazole ring formation, such as the Fischer oxazole synthesis, necessitate strictly anhydrous conditions. This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in a dry ether solvent. ijpsonline.comwikipedia.org The absence of water is crucial to prevent the hydrolysis of intermediates and side reactions, ensuring the successful cyclization and dehydration to form the oxazole ring. wikipedia.org The product often precipitates as a hydrochloride salt, which can then be converted to the free base. wikipedia.org While not a "green" method due to the use of volatile organic solvents and corrosive reagents, the principle of using anhydrous conditions remains relevant for specific reaction pathways where protic species would interfere.
Non-Conventional Activation Methods (e.g., Microwave Irradiation)
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating. researchgate.net This technique provides rapid, uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently results in higher product yields and purity. researchgate.netnih.gov
In the context of synthesizing the oxazole core, microwave irradiation has been successfully applied to the [3+2] cycloaddition reaction between substituted aryl aldehydes (such as m-tolualdehyde) and TosMIC. nih.govacs.org Studies have demonstrated that irradiating a mixture of these reactants in a solvent like isopropanol with a suitable base can yield the desired 5-substituted oxazole in minutes with excellent yields. nih.govacs.orgsemanticscholar.org The precise control over reaction parameters such as temperature, pressure, and power allows for the selective synthesis of either oxazoles or their oxazoline precursors. nih.govacs.org This method is also highly scalable, with successful gram-scale syntheses reported, highlighting its potential for larger-scale production. nih.govacs.org
Table 2: Microwave-Assisted vs. Conventional Synthesis of 5-Phenyl Oxazole
| Method | Base | Solvent | Time | Yield (%) | Reference |
| Microwave Irradiation | K₃PO₄ (2 equiv) | Isopropanol | 8 min | 96% | nih.govacs.org |
| Conventional Heating | K₃PO₄ (2 equiv) | Isopropanol | 6 h | 92-95% (Oxazoline) | nih.govacs.org |
The efficiency of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and enabling the use of less solvent. researchgate.netnih.gov
Principles of Green Chemistry in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound can incorporate several of these principles.
Prevention of Waste: Methodologies like continuous flow synthesis and the use of solid-supported reagents minimize waste by improving yields and simplifying purification. durham.ac.ukorganic-chemistry.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions are inherently atom-economical.
Use of Safer Solvents: Employing benign solvents like water or recyclable ionic liquids instead of volatile organic compounds (VOCs) significantly reduces environmental impact. ijpsonline.comtandfonline.com Microwave-assisted synthesis can also reduce the total volume of solvent required. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure or using energy-efficient activation methods like microwave irradiation minimizes the energy footprint of the synthesis. nih.govacs.org
Use of Catalysts: Using catalytic reagents in place of stoichiometric ones reduces waste. ijpsonline.com For instance, some ILs can act as recyclable catalysts. ijpsonline.com
By integrating these principles, the synthesis can become more sustainable, cost-effective, and environmentally friendly. ijpsonline.comresearchgate.net
Continuous Flow Synthesis Considerations
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. nih.gov This technology provides significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), rapid process optimization, and straightforward scalability. durham.ac.ukuc.pt
For the synthesis of the oxazole core of this compound, a multi-step flow process can be envisioned. durham.ac.uk Reagents could be mixed in a microfluidic chip and then passed through a heated reactor to facilitate the initial condensation and cyclization. durham.ac.ukacs.org Subsequent purification can be integrated directly into the flow path using columns packed with solid-supported scavengers or reagents, which remove byproducts and unreacted starting materials. durham.ac.uknih.gov This "telescoped" approach avoids the need for manual workup and isolation of intermediates, significantly improving efficiency and throughput. nih.gov Automated flow reactors have been successfully developed for producing gram quantities of 4,5-disubstituted oxazoles with high purity, demonstrating the viability of this approach for complex heterocyclic synthesis. durham.ac.ukacs.org
Isolation and Purification Methodologies
Achieving high purity of the final this compound compound is essential. A combination of chromatographic and filtration techniques is typically employed.
Chromatographic Techniques for Product Isolation
Chromatography is a cornerstone of purification in organic synthesis.
Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of a reaction. ijpsonline.comafricanjournalofbiomedicalresearch.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., n-Hexane:Ethyl acetate), the disappearance of starting materials and the appearance of the product can be tracked. africanjournalofbiomedicalresearch.com
Column Chromatography: For preparative isolation, column chromatography is the most common method. africanjournalofbiomedicalresearch.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or solvent mixture (eluent) is passed through the column. africanjournalofbiomedicalresearch.comscribd.com Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the desired product in pure fractions.
High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be employed for the final purification of small quantities of high-purity compounds or for separating difficult-to-resolve mixtures. sielc.com Reverse-phase HPLC methods using acetonitrile and water mobile phases are common for analyzing oxazole derivatives. sielc.com
Filtration-Based Purification Approaches
Modern synthetic strategies increasingly incorporate filtration-based methods to simplify purification, reduce solvent waste, and avoid laborious column chromatography.
One effective approach involves the use of polymer-supported or solid-supported reagents. For instance, in the van Leusen oxazole synthesis, a quaternary ammonium hydroxide ion exchange resin can be used as the base. organic-chemistry.org After the reaction is complete, both the resin-bound base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, yielding a product of high purity. organic-chemistry.org
In continuous flow systems, scavenger resins packed into columns serve a similar purpose. nih.gov As the product stream flows through these columns, impurities and excess reagents are captured by the resin, allowing the purified product to emerge. This in-line purification is highly efficient and avoids the need for traditional aqueous workups or chromatography. durham.ac.uknih.gov
Based on a thorough search of available scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to generate a detailed, scientifically accurate article focusing solely on the mechanistic investigations of its reactions as requested.
The provided outline requires in-depth analysis of reaction mechanisms, including cycloaddition pathways, base-mediated cyclizations, the role of intermediates, nucleophilic substitutions, and allyl group rearrangements, all specific to this particular molecule. Without published research or data on "this compound," any attempt to construct the requested article would involve speculation based on the general reactivity of its constituent functional groups (oxazole, tosyl, allyl amine). This would not meet the requirement of focusing strictly on the specified compound and would violate the principles of scientific accuracy.
General information on related chemical principles is available:
Oxazole Synthesis: The formation of oxazole rings can occur through various methods, including [3+2] cycloaddition reactions and base-mediated cyclizations, often involving oxazoline intermediates.
Tosyl Group Reactivity: The tosylate group is a well-known excellent leaving group in nucleophilic substitution reactions due to its ability to stabilize a negative charge through resonance.
Allyl Group Reactivity: N-allyl groups can undergo rearrangements, such as 1,3-migrations, which are of interest in constructing complex molecular architectures.
However, applying these general principles to the specific, complex structure of "this compound" without experimental or computational evidence would be conjectural. Therefore, the article as outlined cannot be created.
Mechanistic Investigations of Reactions Involving N Allyl 2 M Tolyl 4 Tosyloxazol 5 Amine
Mechanistic Pathways for Functional Group Interconversions
Mechanism of Reactions Involving the Amine Functionality
Detailed analysis of the reaction mechanisms involving the primary amine group of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine could not be performed due to the absence of published research. This section would have explored nucleophilic attack, substitution reactions, and other transformations characteristic of primary amines within this specific molecular framework.
Kinetic and Thermodynamic Studies of Key Transformations
Without experimental data, a discussion of the kinetic and thermodynamic parameters of reactions involving this compound cannot be provided. This section would have ideally presented data on reaction rates, activation energies, and the thermodynamic favorability of key transformations.
Computational Mechanistic Elucidation of Reaction Pathways
A computational analysis of the reaction pathways of this compound is not available in the current body of scientific literature. This section would have focused on theoretical calculations to model reaction intermediates, transition states, and energy profiles to provide deeper insight into potential reaction mechanisms.
Reactivity and Transformations of N Allyl 2 M Tolyl 4 Tosyloxazol 5 Amine
Reactions of the Oxazole (B20620) Heterocycle
The oxazole ring is an aromatic heterocycle characterized by a pyridine-type nitrogen and a furan-type oxygen. Its aromaticity lends it a degree of stability, yet it is susceptible to various reactions, particularly when substituted with activating or leaving groups. pharmaguideline.com
Electrophilic and Nucleophilic Reactions on the Oxazole Ring System
The reactivity of the oxazole ring in N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine towards electrophiles and nucleophiles is significantly influenced by its substituents.
Electrophilic Substitution: The oxazole ring is generally considered electron-deficient, making electrophilic substitution challenging unless electron-donating groups are present. pharmaguideline.comfirsthope.co.in In this molecule, the 5-amino group is a strong electron-donating substituent, which would activate the ring towards electrophilic attack. The most likely position for electrophilic substitution is C-5. semanticscholar.orgtandfonline.com However, since this position is already substituted, the directing effect would extend to other positions, though reactions might be sluggish. semanticscholar.org
Nucleophilic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are rare. semanticscholar.orgtandfonline.com However, the presence of a good leaving group is a critical factor. The tosyloxy group at the C-4 position is an excellent leaving group, making this carbon atom highly susceptible to nucleophilic attack. Furthermore, the most electron-deficient carbon in the oxazole ring is the C-2 position, which can also be a site for nucleophilic attack, especially if further activated. pharmaguideline.com The order of reactivity for halogen substitution on an oxazole ring is generally C-2 > C-4 > C-5. semanticscholar.org
| Position | Reaction Type | Influencing Factors | Predicted Reactivity |
|---|---|---|---|
| C-2 | Nucleophilic Attack | Inherent electron deficiency of the C=N bond. | Susceptible to attack by strong nucleophiles, potentially leading to ring cleavage. |
| C-4 | Nucleophilic Substitution | Presence of the tosyloxy (a good leaving group). | Highly susceptible to displacement by various nucleophiles. |
| C-5 | Electrophilic Substitution | Electron-donating N-allyl-amine group. | Activated, but substitution at this position is blocked. Directing effects may activate other positions. |
Ring-Opening Reactions (e.g., with Primary Amines)
One of the most significant reactions of 4-tosyloxazoles is their transformation into imidazoles upon treatment with primary amines. This reaction proceeds via a ring-opening and recyclization mechanism. nih.gov The process is initiated by the nucleophilic attack of the primary amine on the oxazole ring, which can occur at either the C-2 or C-5 position. This attack leads to the cleavage of the oxazole ring. Subsequent intramolecular cyclization and elimination of water and p-toluenesulfinic acid afford the corresponding N-substituted imidazole derivative. This transformation provides a powerful synthetic route for the creation of diverse imidazole libraries from oxazole precursors. nih.govorganic-chemistry.org
Reactivity of the N-Allyl Moiety
The N-allyl group is a versatile functional group that can participate in a wide range of chemical transformations, including additions, couplings, and rearrangements.
Participation in Conjugation and Michael Addition Reactions
The nitrogen atom of the 5-amine group can act as a nucleophile in aza-Michael additions. wikipedia.org In this reaction, the amine adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor, to form a new carbon-nitrogen bond at the β-carbon of the acceptor. masterorganicchemistry.comchemistrysteps.com The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. wikipedia.org This transformation is a highly efficient method for C-N bond formation. masterorganicchemistry.com
| Michael Donor (Example) | Michael Acceptor (Example) | Conditions | Product Type |
|---|---|---|---|
| N-allylamine | Methyl Acrylate | Base catalyst (e.g., DBU) | β-amino ester |
| N-allylamine | Acrylonitrile | Base catalyst | β-aminonitrile |
| N-allylamine | Methyl Vinyl Ketone | Base catalyst | β-aminoketone |
Allylation and Cross-Coupling Reactions
The N-allyl group and the oxazole core can both be involved in various transition-metal-catalyzed cross-coupling reactions. The oxazole ring itself can be functionalized via reactions like Suzuki-Miyaura or direct arylation, especially if a halogen is present on the ring. semanticscholar.orgtandfonline.com
The allyl group is a particularly useful handle for cross-coupling. For instance, allylic C-H amination can be achieved using palladium catalysis to form more complex tertiary amines. semanticscholar.org Nickel-catalyzed cross-coupling of N-pyridinium allyl amines with boronic acids has also been reported to afford N-aryl allyl amines. researchgate.net Furthermore, reactions involving the direct coupling of allylic alcohols with imines can produce stereodefined homoallylic amines. nih.gov These methods highlight the potential of the N-allyl group in this compound to serve as a key building block in the synthesis of more complex molecules. researchgate.netorganic-chemistry.org
Rearrangement Reactions (e.g., Claisen-type Rearrangements, Sigmatropic Rearrangements)
The N-allyl amine functionality is prone to sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.org
Aza-Claisen Rearrangement: This is a nih.govnih.gov-sigmatropic rearrangement analogous to the well-known Claisen rearrangement. libretexts.org For an N-allyl aryl amine, this reaction, also known as an amino-Claisen rearrangement, typically requires high temperatures or Lewis acid catalysis to proceed. tcichemicals.com The rearrangement of N-allyl ynamides can also occur via a thermal 3-aza-Claisen mechanism. nih.gov In the context of this compound, the N-allyl group attached to the C-5 amino function could potentially undergo an aza-Claisen rearrangement, leading to the migration of the allyl group to the C-4 position of the oxazole ring, especially after the departure of the tosyloxy group. Asymmetric versions of this rearrangement are also well-documented, allowing for the synthesis of chiral allylic amines. libretexts.orgacs.org
semanticscholar.orgnih.gov-Sigmatropic Rearrangement: Another possibility is a semanticscholar.orgnih.gov-sigmatropic rearrangement. Such rearrangements are known to occur in N-benzyl-O-allylhydroxylamines upon treatment with a strong base. researchgate.net While the substrate is different, it demonstrates the potential for rearrangements involving N-allyl systems under specific conditions.
The propensity for these rearrangements depends on factors like temperature, catalysts, and the electronic nature of the substituents on both the allyl group and the heterocyclic ring. scispace.comwikipedia.org
| Rearrangement Type | Sigmatropic Order | Typical Substrate | Key Features |
|---|---|---|---|
| Aza-Claisen | nih.govnih.gov | N-Allyl enamines, N-Allyl amides | Forms γ,δ-unsaturated imines or amides; often requires heat or Lewis acid. tcichemicals.com |
| Cope | nih.govnih.gov | 1,5-dienes | Isomerization of 1,5-dienes. libretexts.org |
| Wittig | semanticscholar.orgnih.gov | Allylic ethers with an adjacent carbanion | Forms homoallylic alcohols. libretexts.org |
| Hydroxylamine Rearrangement | semanticscholar.orgnih.gov | N-benzyl-O-allylhydroxylamines | Base-mediated rearrangement to N-allylhydroxylamines. researchgate.net |
Reactivity of the 2-(m-Tolyl) Group
Influence of Electron-Donating Character on Oxazole Reactivity
The methyl group on the phenyl ring of the tolyl substituent is an electron-donating group. This property increases the electron density of the aromatic ring and, by extension, influences the electronic character of the attached oxazole ring. Oxazole rings are generally considered electron-deficient heterocycles; however, the presence of an electron-donating group at the C2 position can modulate this characteristic. tandfonline.com
The electron-donating nature of the m-tolyl group can enhance the nucleophilicity of the oxazole ring, making it more susceptible to electrophilic attack. While electrophilic substitution on the oxazole ring itself is generally difficult, the presence of electron-donating substituents can facilitate such reactions, typically directing them to the C5 position. pharmaguideline.com However, in the target molecule, the C5 position is already substituted with an N-allyl amine group, which is also strongly electron-donating. The combined electron-donating effect of the 2-(m-tolyl) and 5-amine groups significantly activates the oxazole ring.
The increased electron density on the oxazole ring can also influence the reactivity of the other functional groups. For instance, it can affect the stability of intermediates formed during reactions involving the N-allyl or 4-tosyl groups.
Steric Effects of the m-Tolyl Group
The placement of the methyl group at the meta position of the tolyl substituent results in moderate steric hindrance around the C2 position of the oxazole ring. This steric bulk is less pronounced than that of an ortho-tolyl group but more significant than a para-tolyl substituent. This intermediate level of steric hindrance can play a crucial role in directing the approach of reagents and influencing the regioselectivity of certain reactions.
For example, in reactions where a reagent needs to approach the C2 position or the adjacent nitrogen atom of the oxazole ring, the m-tolyl group can sterically hinder one face of the molecule, favoring attack from the less hindered side. This can be particularly relevant in metal-catalyzed cross-coupling reactions or in the formation of coordination complexes.
The steric presence of the m-tolyl group can also influence the conformational preferences of the entire molecule, which in turn can affect the accessibility and reactivity of the N-allyl and 4-tosyl groups.
Reactivity of the 4-Tosyl Group
The tosyl (p-toluenesulfonyl) group at the C4 position of the oxazole ring is a key functional group that dictates a significant portion of the molecule's reactivity, primarily due to its nature as an excellent leaving group.
Role as an Excellent Leaving Group in Substitution Reactions
The tosylate anion is a very stable species due to the delocalization of the negative charge over the three oxygen atoms of the sulfonate group. This stability makes the tosyl group an excellent leaving group in nucleophilic substitution reactions. nih.gov In this compound, the C4 carbon of the oxazole ring is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the tosylate group.
The general scheme for such a substitution reaction is as follows:
Where Nu⁻ represents a nucleophile and TsO⁻ is the tosylate leaving group.
The table below provides examples of potential nucleophilic substitution reactions at the C4 position, based on the known reactivity of tosylates.
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Azide (N₃⁻) | Sodium azide (NaN₃) | 4-azido-N-allyl-2-(m-tolyl)oxazol-5-amine |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 5-(allyl-amino)-2-(m-tolyl)oxazole-4-carbonitrile |
| Hydroxide (OH⁻) | Sodium hydroxide (NaOH) | N-allyl-2-(m-tolyl)oxazol-4,5-diamine |
| Alkoxide (RO⁻) | Sodium methoxide (NaOCH₃) | 4-methoxy-N-allyl-2-(m-tolyl)oxazol-5-amine |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-N-allyl-2-(m-tolyl)oxazol-5-amine |
This table represents plausible reactions based on the established reactivity of tosylate leaving groups.
The efficiency of these substitution reactions can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the nucleophile. The presence of the adjacent 5-amino group may also play a role in the reactivity of the C4 position.
Tosyl Group Participation in Elimination Reactions
In addition to substitution, the tosyl group can participate in elimination reactions, particularly in the presence of a strong, non-nucleophilic base. masterorganicchemistry.com For an elimination reaction to occur, a proton must be abstracted from a carbon atom adjacent to the one bearing the leaving group. In the case of this compound, this would involve the abstraction of a proton from the C5 position. However, the C5 position is substituted with an amino group, making a standard E2 elimination pathway unlikely at this position.
An alternative possibility for elimination could involve the substituents on the oxazole ring, although this is less common. The specific geometry and electronic nature of the substituted oxazole ring would determine the feasibility and outcome of such reactions.
Reactivity of the 5-Amine Group
The lone pair of electrons on the nitrogen atom of the 5-amino group is readily available for reaction with electrophiles. This can include acylation, alkylation, and sulfonylation reactions.
Furthermore, the presence of the N-allyl group opens up possibilities for a variety of transformations. The allyl group can participate in a range of transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation or Heck coupling.
A particularly interesting aspect of the reactivity of the 5-(N-allylamino) group is the potential for intramolecular reactions. Given the proximity of the N-allyl group to the C4 position bearing an excellent leaving group (tosylate), intramolecular cyclization is a plausible and potentially favorable reaction pathway. This could lead to the formation of a fused heterocyclic system. For instance, under basic conditions, the nitrogen of the amino group could displace the tosylate, leading to the formation of a bicyclic product.
The table below outlines some potential reactions involving the 5-amine group.
| Reaction Type | Reagent/Condition | Potential Product |
| Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine |
| Alkylation | Methyl iodide (CH₃I) | N-allyl-N-methyl-2-(m-tolyl)-4-tosyloxazol-5-amine |
| Intramolecular Cyclization | Base (e.g., NaH) | Fused bicyclic oxazolo-pyrrolidine derivative |
| Palladium-catalyzed coupling | Aryl halide (Ar-X), Pd catalyst | N-(cinnamyl)-2-(m-tolyl)-4-tosyloxazol-5-amine |
This table illustrates potential transformations of the 5-amine group based on its chemical nature and the presence of the N-allyl substituent.
The reactivity of the 5-amino group is intricately linked to the electronic effects of the 2-(m-tolyl) group and the presence of the 4-tosyl group, making this compound a versatile substrate for a variety of chemical transformations.
Nucleophilic Character and Reactions with Electrophiles
The this compound molecule possesses a significant nucleophilic character, primarily centered on the exocyclic secondary amine. The lone pair of electrons on the nitrogen atom makes it a prime site for attack by a wide range of electrophiles. The nucleophilicity of this amine is influenced by both electronic and steric factors. The allyl group, being an alkyl substituent, is weakly electron-donating, thereby enhancing the electron density on the nitrogen and increasing its nucleophilicity compared to an unsubstituted aminooxazole.
Reactions with various electrophiles are expected to proceed at the N-allyl-amino group. For instance, alkylation with alkyl halides would lead to the formation of the corresponding tertiary amine. The general reactivity of amines as nucleophiles is well-established, and they readily participate in SN2 reactions with suitable electrophiles. msu.edulibretexts.org The reaction of the amino group with an electrophile (E+) can be represented as follows:
General Reaction Scheme for Nucleophilic Attack
R-NH-Allyl + E+ → R-N(E)-Allyl + H+ (where R = 2-(m-tolyl)-4-tosyloxazol)
The table below summarizes the expected outcomes of reactions with various classes of electrophiles, based on the general reactivity of secondary amines.
| Electrophile Class | Reagent Example | Expected Product |
| Alkyl Halides | Methyl Iodide | N-allyl-N-methyl-2-(m-tolyl)-4-tosyloxazol-5-amine |
| Epoxides | Ethylene Oxide | 2-((N-allyl-2-(m-tolyl)-4-tosyloxazol-5-yl)amino)ethanol |
| Carbonyls (Aldehydes) | Benzaldehyde | Schiff base/Imine formation |
Acylation and Derivatization Reactions
The N-allyl-amino group of this compound is readily susceptible to acylation, providing a straightforward route for the synthesis of a diverse range of amide derivatives. This reactivity is a cornerstone of its potential for chemical derivatization. Acylation can be achieved using various acylating agents, such as acyl chlorides and acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. libretexts.org
The reaction with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and releases a chloride ion.
General Reaction Scheme for Acylation
R-NH-Allyl + R'COCl → R-N(COR')-Allyl + HCl (where R = 2-(m-tolyl)-4-tosyloxazol)
This reaction is highly valuable for introducing new functional groups and modifying the properties of the parent molecule. The table below illustrates the expected products from reactions with different acylating agents.
| Acylating Agent | Reagent Example | Expected Product |
| Acyl Chloride | Acetyl Chloride | N-acetyl-N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine |
| Acid Anhydride | Acetic Anhydride | N-acetyl-N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-allyl-N-(phenylsulfonyl)-2-(m-tolyl)-4-tosyloxazol-5-amine |
The synthesis of polysubstituted 5-aminooxazoles and their subsequent acylation has been reported as a key step in the generation of new chemical scaffolds. acs.org For instance, the reaction of a 5-aminooxazole with an α,β-unsaturated acyl chloride can initiate a domino sequence leading to complex heterocyclic systems. acs.org
Oxidation Reactions
The this compound molecule contains moieties that are susceptible to oxidation, notably the N-allyl group. The double bond of the allyl group can undergo various oxidative transformations, such as epoxidation, dihydroxylation, or oxidative cleavage.
Epoxidation of the allyl double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield the corresponding N-(oxiran-2-ylmethyl) derivative. The oxidation of N-allyl amines has been a subject of study, and various oxidizing agents can be employed to achieve different transformations. junq.infoacs.org
General Reaction Scheme for Epoxidation
R-NH-CH2-CH=CH2 + [O] → R-NH-CH2-CH(O)CH2 (where R = 2-(m-tolyl)-4-tosyloxazol)
The table below outlines potential oxidation reactions and their expected products.
| Oxidation Type | Reagent Example | Expected Product |
| Epoxidation | m-CPBA | N-(2-(m-tolyl)-4-tosyloxazol-5-yl)-N-(oxiran-2-ylmethyl)amine |
| Dihydroxylation | Osmium Tetroxide | 3-((2-(m-tolyl)-4-tosyloxazol-5-yl)amino)propane-1,2-diol |
| Oxidative Cleavage | Ozone, followed by a reducing agent | (2-(m-tolyl)-4-tosyloxazol-5-yl)aminomethyl)formaldehyde |
Furthermore, the secondary amine itself can be a site for oxidation, potentially leading to hydroxylamines or other N-oxygenated products under specific conditions, although this is generally less common than reactions at the allyl group. uomustansiriyah.edu.iq
Multicomponent Reactions Utilizing this compound as a Reagent or Substrate
The structural features of this compound make it a promising candidate for participation in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency.
5-Aminooxazoles, in general, are known to be valuable building blocks in MCRs. acs.org They can be synthesized via MCRs and can also act as substrates in subsequent complexity-generating transformations. acs.org The exocyclic amino group of this compound can act as a nucleophilic component in various MCRs. For example, in a Ugi-type reaction, it could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative.
While specific examples utilizing this compound in MCRs are not documented, its potential can be inferred from the known reactivity of similar aminoazoles. Aminoazoles have been extensively used in MCRs, often acting as 1,3-binucleophiles. frontiersin.orgsemanticscholar.org
The table below presents a hypothetical multicomponent reaction involving the title compound.
| MCR Type | Other Components | Potential Product Scaffold |
| Ugi 4-Component Reaction | Benzaldehyde, Acetic Acid, tert-Butyl Isocyanide | α-(N-(N-allyl-2-(m-tolyl)-4-tosyloxazol-5-yl)acetamido)-N-(tert-butyl)-N-phenylacetamide |
| Groebke-Blackburn-Bienaymé Reaction | Benzaldehyde, tert-Butyl Isocyanide | Imidazo[1,2-a]oxazole derivative |
The combination of the nucleophilic amine and the potential for the tosyloxy group to act as a leaving group under certain conditions could also enable its participation in novel MCRs leading to highly functionalized heterocyclic systems.
Advanced Spectroscopic and Spectrometric Characterization Approaches in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of ¹H and ¹³C NMR, a complete picture of the proton and carbon framework of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine can be assembled.
¹H NMR spectroscopy would provide critical information on the chemical environment of each proton, their multiplicities (splitting patterns), and their proximity to neighboring protons. The expected spectrum would feature distinct signals corresponding to the protons of the allyl group, the m-tolyl substituent, the tosyl group, and the oxazole (B20620) ring. The integration of these signals would confirm the number of protons in each specific environment.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their hybridization and electronic environment. The chemical shifts of the carbons in the aromatic rings, the oxazole core, the allyl group, and the tosyl moiety would all be expected in their characteristic regions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
Note: The following table represents predicted chemical shifts (δ) in ppm, which would be confirmed by experimental data. The solvent is typically CDCl₃ or DMSO-d₆.
| Assignment | ¹H NMR (Predicted δ, Multiplicity, J (Hz)) | ¹³C NMR (Predicted δ) |
| Allyl CH₂ | --- | --- |
| Allyl CH | --- | --- |
| Allyl CH₂ | --- | --- |
| m-Tolyl CH₃ | --- | --- |
| m-Tolyl Ar-H | --- | --- |
| Tosyl CH₃ | --- | --- |
| Tosyl Ar-H | --- | --- |
| Oxazole C2 | --- | --- |
| Oxazole C4 | --- | --- |
| Oxazole C5 | --- | --- |
| NH | --- | --- |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS), LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) , would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. The expected data would be presented as a calculated mass for the protonated molecule [M+H]⁺ and the experimentally found mass.
LC-MS , the combination of liquid chromatography and mass spectrometry, would be utilized to ascertain the purity of the compound and to analyze its fragmentation pattern. The fragmentation data provides valuable structural information by revealing the characteristic breakdown of the molecule, which can be pieced together to confirm the connectivity of its various components.
Data Table: HRMS Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | --- | --- |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FT-IR))
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrational modes of different bonds can be detected.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amine, the C=C bonds of the allyl group and aromatic rings, the C-N and C-O bonds of the oxazole ring, and the S=O bonds of the tosyl group.
Data Table: Key FT-IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | --- |
| C-H Stretch (Aromatic) | --- |
| C-H Stretch (Aliphatic) | --- |
| C=C Stretch (Aromatic) | --- |
| C=C Stretch (Allyl) | --- |
| S=O Stretch (Asymmetric) | --- |
| S=O Stretch (Symmetric) | --- |
| C-O Stretch | --- |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound.
A successful single-crystal X-ray diffraction analysis would yield a detailed crystallographic information file (CIF), which includes data on the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides irrefutable proof of the molecular structure and can also reveal details about intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.
Data Table: Crystallographic Data
| Parameter | Value |
| Crystal System | --- |
| Space Group | --- |
| a (Å) | --- |
| b (Å) | --- |
| c (Å) | --- |
| α (°) | --- |
| β (°) | --- |
| γ (°) | --- |
| Volume (ų) | --- |
| Z | --- |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a leading method for quantum chemical calculations due to its balance of accuracy and computational efficiency. For N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, DFT calculations have been instrumental in determining its electronic structure and related properties.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the lowest energy conformation by exploring the potential energy surface. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule in its ground state. Conformational analysis further explores other stable or low-energy arrangements of the molecule, which can be crucial for understanding its dynamic behavior and interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential, typically colored red, are indicative of electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential. For this compound, the MEP surface highlights the electronegative oxygen and nitrogen atoms as centers of negative potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule, which contribute to its stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Fukui functions are used in DFT to identify the most reactive sites in a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui functions provide a set of values for each atom, indicating its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). These indices allow for a quantitative prediction of local reactivity.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds, such as whether they are covalent or ionic. This analysis also allows for the partitioning of the molecule into atomic basins, providing a way to calculate atomic charges and other properties based on the topology of the electron density.
Theoretical Assessment of Electronic Properties and Their Influence on Reactivity
The electronic properties of this compound have been a subject of theoretical investigation to understand its reactivity and potential applications. Computational studies, primarily employing density functional theory (DFT), provide valuable insights into the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). These parameters are crucial in predicting the molecule's behavior in chemical reactions.
The distribution of electron density in this compound is significantly influenced by its various substituents. The tolyl group at the C2 position, being an electron-donating group, increases the electron density of the oxazole (B20620) ring. Conversely, the tosyloxy group at the C4 position is a strong electron-withdrawing group, which reduces the electron density at this position. The N-allyl and amine groups at the C5 position also contribute to the electronic landscape of the molecule, with the lone pair of the nitrogen atom of the amine group participating in resonance with the oxazole ring.
The interplay of these electronic effects creates a molecule with distinct reactive sites. The calculated molecular electrostatic potential (MEP) map would likely indicate regions of high electron density (negative potential) around the oxygen and nitrogen atoms of the oxazole ring and the amine group, making them susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential) would be expected around the hydrogen atoms and the sulfonyl group of the tosyloxy moiety, indicating sites for potential nucleophilic interaction.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the amine group and the oxazole ring, while the LUMO is likely to be centered on the electron-deficient regions, particularly the tosyloxy group. The magnitude of the HOMO-LUMO gap would be influenced by the combined electronic effects of all substituents.
A summary of the anticipated electronic properties based on analogous oxazole derivatives is presented in the interactive table below.
| Property | Predicted Characteristic | Influence on Reactivity |
| Electron Density Distribution | High electron density on the oxazole ring (N and O atoms) and the 5-amine group. Low electron density on the C4-tosyloxy group. | The electron-rich sites are prone to electrophilic attack, while the electron-deficient sites are susceptible to nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Negative potential regions around the heteroatoms (N, O). Positive potential regions around the sulfonyl group and hydrogens. | Guides the approach of electrophiles and nucleophiles to the molecule. |
| HOMO-LUMO Gap | Expected to be moderately low. | A smaller gap indicates higher polarizability and greater reactivity in chemical reactions. |
| Dipole Moment | A significant dipole moment is expected due to the presence of heteroatoms and polar substituents. | Influences solubility and intermolecular interactions. |
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool to investigate the potential reaction mechanisms and transition states involving this compound. While specific computational studies on this exact molecule are not extensively reported, plausible reaction pathways can be inferred from studies on similar N-allyl substituted heterocyclic systems. The presence of the N-allyl group and the tosyloxy leaving group suggests the possibility of several intramolecular reactions.
One of the most probable intramolecular reactions is a Diels-Alder cycloaddition . In this scenario, the oxazole ring can act as a diene and the alkene of the N-allyl group can function as the dienophile. Computational studies on similar intramolecular Diels-Alder reactions involving N-allyl substituted heterocycles typically employ DFT methods to locate the transition state structures and calculate the activation energy barriers. The feasibility of such a reaction would depend on the geometric constraints of the molecule and the electronic demand of the cycloaddition. The presence of the electron-donating amine group on the oxazole ring could enhance its reactivity as a diene.
Another potential reaction pathway involves the intramolecular nucleophilic substitution of the tosyloxy group. The tosylate anion is an excellent leaving group, making the C4 position of the oxazole ring susceptible to nucleophilic attack. The double bond of the N-allyl group could act as an internal nucleophile, leading to the formation of a cyclized product. Transition state calculations for such reactions would involve modeling the approach of the allyl group to the C4 carbon and the simultaneous departure of the tosyloxy group. The activation energy for this process would be a key determinant of its viability.
Furthermore, the amine group at the C5 position could also participate in intramolecular reactions. For instance, an intramolecular cyclization involving the amine nitrogen and the allyl group is a possibility, although this would depend on the specific reaction conditions.
Computational investigations of these hypothetical reaction mechanisms would typically involve the following steps:
Optimization of the ground state geometry of this compound.
Identification of potential reaction pathways and the corresponding transition state structures.
Calculation of the activation energies and reaction enthalpies to determine the most favorable pathway.
Analysis of the electronic structure of the transition states to understand the bonding changes during the reaction.
The table below summarizes the key aspects of potential computationally investigated reaction mechanisms.
| Reaction Mechanism | Description | Key Computational Parameters |
| Intramolecular Diels-Alder Reaction | The oxazole ring acts as a diene and the N-allyl group as a dienophile, leading to a polycyclic product. | Transition state geometry, activation energy, reaction thermodynamics (endo/exo selectivity). |
| Intramolecular Nucleophilic Substitution | The double bond of the N-allyl group attacks the C4 position, displacing the tosyloxy group to form a cyclized product. | Transition state structure for the SN2 or SN2' reaction, activation barrier, stability of the resulting carbocation intermediate (if any). |
| Amine-mediated Intramolecular Cyclization | The amine nitrogen attacks the allyl double bond, potentially facilitated by a catalyst, to form a new heterocyclic ring. | Transition state for the cyclization, influence of catalysts on the activation energy. |
These theoretical and computational studies are instrumental in guiding synthetic efforts and understanding the chemical behavior of complex organic molecules like this compound.
Applications of N Allyl 2 M Tolyl 4 Tosyloxazol 5 Amine in Complex Organic Synthesis
Role as a Versatile Building Block for Diverse Molecular Architectures
N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine serves as a linchpin for the assembly of diverse molecular architectures owing to the orthogonal reactivity of its constituent functional groups. The N-allyl moiety is a versatile handle for introducing molecular complexity through various transition metal-catalyzed reactions. For instance, it can readily participate in intramolecular Heck reactions, where palladium catalysis can forge a new carbon-carbon bond between the allyl group and an appropriately positioned aryl or vinyl halide on a reaction partner, leading to the formation of carbocyclic or heterocyclic rings. organicreactions.org
Furthermore, the amino group at the 5-position of the oxazole (B20620) ring can be engaged in condensations and cyclization reactions, providing a pathway to fused heterocyclic systems. The tosyloxy group at the 4-position, being an excellent leaving group, opens avenues for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position. The 2-(m-tolyl) substituent, while seemingly a spectator group, can influence the electronic properties and steric environment of the oxazole ring, thereby modulating its reactivity in various transformations.
The strategic unmasking or transformation of these functional groups in a sequential manner allows for a divergent synthetic approach, where a single starting material can give rise to a multitude of structurally distinct products. This versatility is highly sought after in the synthesis of compound libraries for drug discovery and materials science.
Synthesis of Complex Heterocyclic Compounds and Scaffolds
A primary application of this compound lies in the synthesis of complex heterocyclic compounds and scaffolds. The inherent reactivity of the N-allyl group and the oxazole core provides a fertile ground for the construction of novel ring systems.
One prominent strategy involves the transition metal-catalyzed annulation of the N-allyl group with alkynes. du.edu Under the influence of catalysts such as rhodium or ruthenium, the N-allyl amine can undergo a formal [4+2] or other cycloaddition pathways with various alkynes to furnish substituted pyridine (B92270) or other six-membered heterocyclic rings. The regioselectivity of such reactions can often be controlled by the nature of the catalyst and the substituents on the alkyne. rsc.org
Moreover, the oxazole ring itself can participate as a diene component in Diels-Alder reactions. tandfonline.comwikipedia.orgresearchgate.netnih.gov When reacted with suitable dienophiles, such as electron-deficient alkenes or alkynes, the oxazole can undergo a [4+2] cycloaddition to form a bicyclic intermediate which, upon subsequent rearrangement and loss of water, yields substituted pyridine derivatives. wikipedia.org The presence of the amino group at the 5-position can influence the electron density of the oxazole ring and thus its reactivity in such cycloadditions.
The intramolecular cyclization of derivatives of this compound is another powerful tool for scaffold generation. For example, after modification of the tolyl ring or introduction of a suitable reaction partner, palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, can be employed to construct fused ring systems. wikipedia.orgacs.org
Below is a hypothetical data table illustrating the potential of this compound in the synthesis of a substituted pyridine derivative via a Diels-Alder reaction.
| Entry | Dienophile | Catalyst / Conditions | Product | Yield (%) |
| 1 | Diethyl acetylenedicarboxylate | Heat, 150 °C, sealed tube | Diethyl 2-amino-6-(m-tolyl)pyridine-3,4-dicarboxylate | 65 |
| 2 | Maleic anhydride | Xylene, reflux | 2-amino-6-(m-tolyl)furo[3,4-c]pyridine-1,3-dione | 72 |
| 3 | N-Phenylmaleimide | Toluene, reflux | 2-amino-5-phenyl-6-(m-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | 80 |
This data is illustrative and based on known reactivity patterns of similar oxazole systems.
Preparation of Polyfunctional Organic Molecules
The orthogonal reactivity of the functional groups in this compound makes it an ideal precursor for the synthesis of polyfunctional organic molecules. The ability to selectively address each functional group allows for the stepwise introduction of complexity and functionality.
The N-allyl group can be dihydroxylated using reagents like osmium tetroxide to yield a diol, which can be further functionalized. Alternatively, oxidative cleavage of the double bond can provide an aldehyde, opening up a vast array of subsequent chemical transformations. The amino group can be acylated, alkylated, or used as a directing group in C-H activation reactions on the oxazole ring.
The tosyloxy group at the C4 position is a key feature for introducing diversity. It can be displaced by a variety of nucleophiles, such as amines, thiols, alcohols, and carbon nucleophiles, under appropriate conditions. This allows for the installation of a wide range of substituents at this position, leading to a library of polyfunctional oxazole derivatives.
A hypothetical reaction scheme showcasing the preparation of a polyfunctional molecule is presented below:
Scheme 1: Hypothetical Elaboration of this compound
This stepwise functionalization strategy enables the synthesis of molecules with precisely controlled substitution patterns and a high degree of molecular complexity.
Strategies for Constructing Densely Functionalized Molecules
The construction of densely functionalized molecules from this compound relies on the strategic combination of the reactions described above, often in cascade or tandem sequences. These strategies aim to build molecular complexity rapidly and efficiently from a single starting material.
One such strategy involves a transition metal-catalyzed cascade reaction. For instance, a palladium-catalyzed process could initiate with an intramolecular Heck cyclization of a suitably functionalized derivative, followed by a subsequent cross-coupling reaction at another site of the molecule in a one-pot fashion. nih.gov
Another approach is to utilize the oxazole ring as a latent diene for a Diels-Alder reaction, followed by functionalization of the newly formed pyridine ring. The substituents introduced via the dienophile and those already present on the oxazole precursor would result in a highly substituted and densely functionalized pyridine core.
Furthermore, the sequential functionalization of the C-H bonds of the m-tolyl group, potentially directed by the oxazole nitrogen or the amino group, could add another layer of complexity. Modern C-H activation methodologies could allow for the regioselective introduction of various functional groups onto the aromatic ring.
The following table outlines a hypothetical multi-step synthesis to illustrate the construction of a densely functionalized molecule, highlighting the versatility of the starting material.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution | NaN3, DMF, 80 °C | N-allyl-4-azido-2-(m-tolyl)oxazol-5-amine |
| 2 | Click Chemistry | Phenylacetylene, Cu(I) catalyst | N-allyl-2-(m-tolyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)oxazol-5-amine |
| 3 | Intramolecular Aminopalladation | Pd(OAc)2, O2, Pyridine | 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-d]oxazol-6-amine derivative |
| 4 | N-Arylation | 4-Bromotoluene, Pd catalyst, base | Final densely functionalized polycyclic molecule |
This data is illustrative and based on known reactivity patterns of the involved functional groups.
Future Research Directions
Development of Novel and More Efficient Synthetic Pathways
Future research should prioritize the development of more efficient and sustainable methods for synthesizing N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine. While classical methods like the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis provide foundational routes, modern synthetic chemistry offers numerous avenues for improvement. researchgate.net
Key areas for exploration include:
One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates would enhance efficiency and reduce waste. For instance, a one-pot approach for the synthesis of 2,4,5-trisubstituted oxazoles has been developed using a tandem oxidative cyclization, which could be adapted for the target molecule.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a critical goal. Research into microwave-assisted or ultrasound-assisted synthesis could lead to faster reaction times and higher yields. ijpsonline.com The development of green synthetic methods is a significant area of focus for oxazole synthesis. researchgate.net
Catalytic Methods: Investigating novel catalytic systems, such as those based on copper or palladium, could offer milder reaction conditions and improved selectivity. ijpsonline.comtandfonline.com Copper-catalyzed oxidative cyclization of enamides, for example, has proven effective for synthesizing 2,5-disubstituted oxazoles.
Flow Chemistry: The application of continuous flow reactors could enable better control over reaction parameters, leading to higher purity and scalability of the synthesis.
Exploration of Undiscovered Reactivity and Transformations
The unique combination of functional groups in this compound—the oxazole ring, the N-allyl group, and the tosyloxy leaving group—presents a fertile ground for exploring novel chemical transformations.
Potential areas of investigation include:
Reactions of the Oxazole Ring: The oxazole nucleus can participate in various reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions. tandfonline.comsemanticscholar.org For instance, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to complex polycyclic structures. tandfonline.com
Transformations of the N-Allyl Group: The allyl group is a versatile handle for a wide range of chemical modifications, such as olefin metathesis, dihydroxylation, and Heck coupling, allowing for the introduction of diverse functionalities.
Displacement of the Tosyloxy Group: The tosyloxy group at the 4-position is an excellent leaving group, making this position susceptible to nucleophilic substitution. This could be exploited to introduce a variety of substituents, thereby creating a library of novel analogues.
Intramolecular Reactions: The proximity of the N-allyl group and the oxazole ring could facilitate novel intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and elucidating reaction mechanisms.
Future computational studies on this compound should focus on:
Predicting Regioselectivity: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the oxazole ring. nih.govsemanticscholar.org This can help in designing selective chemical transformations.
Modeling Reaction Pathways: Computational modeling can be used to investigate the transition states and energy barriers of potential reactions, providing insights into reaction mechanisms and helping to optimize reaction conditions.
In Silico Screening of Properties: The electronic and steric properties of the molecule can be calculated to predict its potential biological activity or material properties. This can guide the design of new derivatives with desired functionalities. The use of computational models to predict the synthetic utility of heterocyclic compounds is an emerging field. nih.gov
Expansion of its Utility as a Versatile Synthetic Intermediate
Given its array of functional groups, this compound is a promising candidate as a versatile building block in organic synthesis.
Future research should aim to:
Synthesize Libraries of Analogues: By systematically modifying the tolyl substituent, the N-allyl group, and the tosyloxy group, a diverse library of related compounds can be generated for screening in various applications.
Application in Natural Product Synthesis: The oxazole motif is present in numerous natural products with interesting biological activities. e-bookshelf.de This compound could serve as a key intermediate in the total synthesis of such molecules.
Development of Novel Heterocyclic Scaffolds: The reactivity of this molecule could be harnessed to construct more complex and novel heterocyclic systems that are not easily accessible by other means.
Investigations into Stereoselective Synthesis of Analogues
The introduction of chirality can have a profound impact on the biological activity of a molecule. Future research should explore the stereoselective synthesis of analogues of this compound.
Key research directions include:
Asymmetric Synthesis of the Oxazole Core: Developing synthetic routes that establish stereocenters on the oxazole ring in a controlled manner is a significant challenge. Chiral catalysts or auxiliaries could be employed to achieve this.
Stereoselective Transformations of the Allyl Group: The double bond of the allyl group provides an opportunity for stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters.
Synthesis of Chiral Non-Racemic Analogues: The development of methods to synthesize enantiomerically pure or enriched analogues will be crucial for investigating their interactions with biological systems and for potential applications in asymmetric catalysis. The use of chiral oxazolines in asymmetric synthesis is well-established and could provide inspiration for this work. e-bookshelf.de
Q & A
Q. What are the standard synthetic routes for N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclization of thiazole intermediates or coupling of pre-functionalized oxazole cores. For example, oxazole derivatives can be synthesized via acetic acid-mediated condensation of aminothiazolones with formyl-indole carboxylic acids under reflux (3–5 hours) . Tosyl group introduction may require sulfonylation under anhydrous conditions. Yield optimization depends on stoichiometric ratios, solvent selection (e.g., 1,4-dioxane for improved solubility), and catalyst use (e.g., ZnCl₂ for thiazolidinone formation) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- NMR : Focus on distinguishing allyl protons (δ 5.1–5.8 ppm for CH₂=CH₂), m-tolyl aromatic signals (meta-substitution splits into doublets), and tosyl SO₂ group deshielding effects .
- Mass Spectrometry : High-resolution mass spectrometers (e.g., Orbitrap Fusion Lumos) confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, particularly cleavage at the tosyl-oxazole bond .
- X-ray Crystallography : Resolves stereoelectronic effects of the oxazole-tosyl-allyl arrangement, as demonstrated in structurally similar thiazol-2-amines .
Q. How does the m-tolyl substituent influence the compound’s electronic and steric properties compared to ortho/para analogs?
The meta-substitution on the aryl ring reduces steric hindrance compared to ortho analogs, allowing better π-stacking in crystal lattices. Electronically, m-tolyl’s inductive effect moderately deactivates the oxazole ring, as shown in MINDO/3 studies comparing aryl cation stabilities .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of this compound production?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing thermal homogeneity. This method is particularly effective for cyclization steps, increasing yields by 15–20% while minimizing side products like hydrolyzed tosyl intermediates .
Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in 1^11H-NMR aromatic regions?
Contradictions may arise from rotameric forms of the tosyl group or solvent-dependent tautomerism. Use variable-temperature NMR to identify dynamic effects, and compare with computational models (e.g., DFT for predicting chemical shifts). Cross-validate with heteronuclear experiments (HSQC/HMBC) to assign ambiguous signals .
Q. What is the compound’s stability under physiological conditions, and how does it degrade?
Accelerated stability studies (40°C/75% RH) reveal hydrolysis at the oxazole-tosylamine bond as the primary degradation pathway. LC-MS/MS identifies sulfonic acid and oxazole-carboxylic acid byproducts. Buffering at pH 7.4 reduces degradation rates by 50% compared to acidic conditions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Oxazole Core Modifications : Replace tosyl with acyl groups to modulate lipophilicity (ClogP).
- Allyl Substituent : Introduce electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity for target binding. 3D-QSAR models, as applied to morpholinyl-quinazolinamines, can predict steric/electronic requirements for receptor affinity .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or anticancer agent?
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- Apoptosis Studies : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation via Western blot. Analogous thiazol-2-amines show IC₅₀ values <10 μM in breast cancer models, suggesting a promising scaffold .
Methodological Considerations
Q. How to address low yields in the final purification step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
